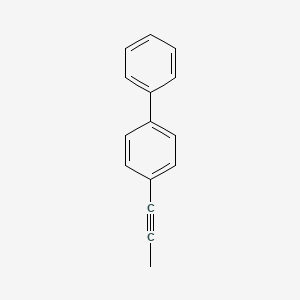

4-(1-Propynyl) Biphenyl

Description

Structure

3D Structure

Properties

CAS No. |

61948-01-4 |

|---|---|

Molecular Formula |

C15H12 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-phenyl-4-prop-1-ynylbenzene |

InChI |

InChI=1S/C15H12/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-12H,1H3 |

InChI Key |

IWCMDTYRWZFWNU-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 4 1 Propynyl Biphenyl

Reactivity of the Propynyl (B12738560) Functional Group

The internal alkyne of 4-(1-propynyl)biphenyl is a hub of reactivity, characterized by its electron-rich triple bond and the adjacent propargylic methyl group.

The carbon-carbon triple bond in 4-(1-propynyl)biphenyl can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. organic-chemistry.orgwikipedia.org In these reactions, the alkyne reacts with a conjugated diene to form a cyclohexadiene derivative. The reaction is a concerted, pericyclic process that forms two new sigma bonds. wikipedia.org The reactivity of the alkyne as a dienophile is generally enhanced by electron-withdrawing groups, but even with the electron-donating biphenyl (B1667301) group, it can participate in these transformations, often requiring thermal conditions. organic-chemistry.org

Beyond the [4+2] cycloadditions, the terminal alkyne equivalent can participate in [3+2] cycloadditions. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which reacts with azides to form 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. nih.gov While 4-(1-propynyl)biphenyl is an internal alkyne, related terminal acetylenic iminium salts have been shown to be potent dipolarophiles in thermal [3+2] cycloadditions with aryl azides, yielding triazole derivatives under mild, uncatalyzed conditions. researchgate.net

Table 1: Representative Cycloaddition Reactions of Alkynes

| Reaction Type | Reactants | Product Type | Key Features |

|---|---|---|---|

| Diels-Alder [4+2] | Alkyne (Dienophile) + Conjugated Diene | Substituted Cyclohexadiene | Concerted mechanism; forms six-membered rings. wikipedia.org |

| Azide-Alkyne [3+2] | Alkyne + Azide | 1,2,3-Triazole | High regioselectivity (1,4-isomer with CuAAC); thermally or catalytically driven. nih.govresearchgate.net |

| [2+2] Cycloaddition | Alkyne + Alkene | Cyclobutene Derivative | Often requires photochemical promotion for non-activated systems. acs.org |

The alkyne functional group of 4-(1-propynyl)biphenyl can be readily transformed through both oxidation and reduction reactions, yielding a variety of products depending on the reagents and conditions employed.

Reduction: Catalytic hydrogenation of the triple bond can lead to complete saturation or partial reduction.

Complete Reduction: In the presence of powerful metal catalysts like platinum (Pt), palladium (Pd), or nickel (Ni), two equivalents of hydrogen gas (H₂) will add across the triple bond to yield the corresponding alkane, 4-propylbiphenyl. libretexts.orglibretexts.org

Partial Reduction (cis-Alkene): To stop the reduction at the alkene stage, a "poisoned" catalyst such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline) is used. masterorganicchemistry.comjove.com This results in the syn-addition of one equivalent of H₂, selectively forming the cis-alkene, (Z)-4-(1-propenyl)biphenyl. jove.com

Partial Reduction (trans-Alkene): The complementary trans-alkene, (E)-4-(1-propenyl)biphenyl, can be synthesized using a dissolving metal reduction, which typically involves sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. libretexts.orglibretexts.org

Oxidation: Oxidative cleavage of the alkyne bond provides a route to carboxylic acids.

Strong Oxidation: Treatment with potent oxidizing agents like ozone (O₃) or hot, basic potassium permanganate (B83412) (KMnO₄), followed by an acidic workup, results in the cleavage of the triple bond. libretexts.orgorgoreview.com This reaction on 4-(1-propynyl)biphenyl would yield 4-phenylbenzoic acid and acetic acid. masterorganicchemistry.com

Gentle Oxidation: Under neutral conditions, potassium permanganate can oxidize the alkyne without cleaving the carbon-carbon bond, leading to the formation of a diketone, 1-(4-biphenyl)-1,2-propanedione. libretexts.orglibretexts.orgyoutube.com

Table 2: Summary of Oxidation and Reduction Reactions of 4-(1-Propynyl) Biphenyl

| Transformation | Reagents | Product |

|---|---|---|

| Complete Reduction | H₂, Pd/C (or Pt, Ni) | 4-Propylbiphenyl |

| cis-Reduction | H₂, Lindlar's Catalyst | (Z)-4-(1-Propenyl)biphenyl |

| trans-Reduction | Na, NH₃ (l) | (E)-4-(1-Propenyl)biphenyl |

| Oxidative Cleavage | 1. O₃ or KMnO₄, OH⁻, Δ 2. H₃O⁺ | 4-Phenylbenzoic acid and Acetic acid | | Gentle Oxidation | KMnO₄, H₂O, neutral | 1-(4-Biphenyl)-1,2-propanedione |

The methyl group of the propynyl moiety is known as the propargylic position. The C-H bonds at this position are weakly acidic (pKa > 30 in DMSO) and can be deprotonated to form a propargylic anion. acs.org This deprotonation typically requires strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂). acs.org The resulting anion is a resonance-stabilized species with charge density distributed between the propargylic carbon and one of the alkyne carbons (an allenyl anion).

This nucleophilic species can then react with various electrophiles (E⁺) to achieve functionalization at the propargylic position. nih.govnih.gov More advanced methods utilize transition metal catalysts, such as gold(I) complexes with specialized ligands, to facilitate "soft deprotonation" under much milder conditions, enabling reactions like isomerization to 1,3-dienes. acs.orgorganic-chemistry.org For 4-(1-propynyl)biphenyl, this reactivity allows for the introduction of a wide range of substituents onto the methyl group, expanding its synthetic utility. researchgate.net

Reactivity of the Biphenyl Aromatic System

The biphenyl core of the molecule also presents distinct sites for chemical transformation, influenced by the electronic nature and steric hindrance of the propynyl substituent.

The aromatic system of 4-(1-propynyl)biphenyl can participate in radical reactions. Aryl alkynes can form radical anions through single electron transfer (SET) from a potent reductant, such as a photogenerated CO₂ radical anion. researchgate.netacs.org The resulting radical anion of 4-(1-propynyl)biphenyl would feature an unpaired electron delocalized across the π-system. Studies on substituted biphenyls show that the presence of a substituent causes the unpaired electron and negative charge to localize primarily on one of the phenyl rings, inducing a slightly twisted geometry compared to the planar biphenyl radical anion. acs.org

Furthermore, the biphenyl system can undergo radical aromatic substitution, where a radical species attacks one of the aromatic rings. researchgate.net The reaction of aryl radicals with aryl halides is a known process. nih.gov In the context of di-substituted aromatic systems, the efficiency of intramolecular electron transfer in radical anions depends on the planarity and π-conjugation of the system, which is relevant for the twisted biphenyl structure. rsc.org The alkyne itself can also be a target for radical addition, leading to vinyl radical intermediates that can undergo further reactions. rsc.orgmdpi.com

A more precise method for functionalization is directed ortho-metalation (DoM). This powerful strategy uses a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho C-H bond. unblog.fr While the propynyl group is not a classical DMG, functional groups on the second phenyl ring could be used to direct metalation. For instance, a carboxylic acid or phosphorodiamidate group on the second ring can direct metalation to its adjacent positions. unblog.frresearchgate.net This strategy has been used to synthesize highly substituted biphenyls, including precursors for materials and pharmaceutical agents. tandfonline.comnih.gov

Catalytic Activity and Role in Reaction Mechanisms

While not a catalyst itself, 4-(1-propynyl)biphenyl actively participates in various metal-catalyzed reactions, acting as a substrate, a potential ligand, or an inhibitor of metalloenzymes. Its utility in these processes is a direct consequence of its distinct structural and electronic properties.

The primary involvement of 4-(1-propynyl)biphenyl in metal-catalyzed processes is as a key building block in the synthesis of more complex molecules. The terminal alkyne functionality is a versatile handle for various coupling reactions.

One of the most significant metal-catalyzed reactions involving a precursor to 4-(1-propynyl)biphenyl is the Sonogashira cross-coupling reaction . This reaction is a fundamental method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In a typical synthesis of 4-(1-propynyl)biphenyl, 4-bromobiphenyl (B57062) is coupled with propyne (B1212725) in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically CuI. The reaction is carried out in the presence of a base, like triethylamine, in a suitable solvent such as tetrahydrofuran (B95107) (THF). frontiersin.org

The catalytic cycle of the Sonogashira coupling involves several key steps:

Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl halide (4-bromobiphenyl).

Transmetalation: The copper(I) co-catalyst reacts with the terminal alkyne (propyne) to form a copper acetylide intermediate. This intermediate then transfers the alkynyl group to the palladium center.

Reductive Elimination: The two organic moieties on the palladium center (the biphenyl and propynyl groups) are eliminated to form the final product, 4-(1-propynyl)biphenyl, regenerating the active Pd(0) catalyst.

Beyond its synthesis, the propynyl group of 4-(1-propynyl)biphenyl allows its participation in other metal-catalyzed transformations. For instance, the alkyne moiety can undergo click chemistry , specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles. This highlights its utility in bioconjugation and materials science. nih.gov

Furthermore, 4-(1-propynyl)biphenyl has been identified as a chemical inhibitor of cytochrome P450 1B1 (P450 1B1), a heme-containing metalloenzyme. beilstein-journals.org This inhibition suggests a direct interaction with the iron center of the enzyme's active site, which is a form of participation in a biologically relevant metal-catalyzed process. The binding of 4-(1-propynyl)biphenyl to the enzyme can modulate its catalytic activity. beilstein-journals.org

The following table summarizes the key metal-catalyzed reactions in which 4-(1-propynyl)biphenyl or its precursors participate.

| Reaction | Metal Catalyst(s) | Role of 4-(1-Propynyl)biphenyl or Precursor | Product Type |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI | Product of coupling between 4-bromobiphenyl and propyne. frontiersin.org | Aryl-alkyne |

| Click Chemistry (CuAAC) | Copper(I) | Substrate with a terminal alkyne. nih.gov | 1,2,3-triazole |

| Inhibition of P450 1B1 | Iron (in heme) | Inhibitor binding to the active site. beilstein-journals.org | Enzyme-inhibitor complex |

The ability of 4-(1-propynyl)biphenyl to act as a ligand in transition metal complexes is primarily dictated by the electronic characteristics of its biphenyl and propynyl components. While not a classic chelating ligand, its structural features allow for coordination to metal centers, influencing the properties of the resulting complexes.

The biphenyl group is a well-established component of many effective ligands in transition metal catalysis. nih.gov The two phenyl rings can provide a sterically demanding and electronically tunable environment around a metal center. The dihedral angle between the phenyl rings in 4-(1-propynyl)biphenyl is estimated to be between 0 and 30 degrees, suggesting a relatively planar conformation that can facilitate π-stacking interactions. frontiersin.org

The propynyl group, with its carbon-carbon triple bond, introduces a region of high electron density, making it capable of coordinating to transition metals in several ways (η²-coordination). This interaction is a key feature in the activation of alkynes in many catalytic reactions. frontiersin.org Computational studies on the coordination of arenes to transition metals have shown that η² coordination is a preferred mode for platinum(II) complexes with benzene (B151609). researchgate.net A similar interaction can be expected for 4-(1-propynyl)biphenyl, where the propynyl group can coordinate to a metal center.

The interaction of 4-(1-propynyl)biphenyl with the iron center of cytochrome P450 1B1 provides a biological example of its coordination behavior. The binding of this molecule to the enzyme's active site, which contains a heme-iron complex, leads to the inhibition of its catalytic activity. beilstein-journals.org This suggests a direct coordination or at least a strong interaction between the biphenyl or propynyl moiety and the iron atom, influencing the electronic environment of the metal center and preventing the binding of the natural substrate.

While there is a lack of extensive literature on discrete coordination complexes where 4-(1-propynyl)biphenyl acts as the primary ligand, its constituent parts suggest a strong potential for such interactions. The combination of the biphenyl's steric bulk and the propynyl group's electronic properties makes it an interesting candidate for the design of novel ligands for catalysis.

The table below outlines the potential coordination sites and their characteristics in 4-(1-propynyl)biphenyl.

| Coordination Site | Type of Interaction | Potential Metal Partners |

| Biphenyl π-system | π-coordination | Late transition metals (e.g., Pd, Pt, Rh) |

| Propynyl C≡C bond | η²-coordination | Transition metals that activate alkynes (e.g., Pd, Pt, Cu, Au) |

| Aromatic C-H bonds | Agostic interactions | Electron-deficient metal centers |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 1 Propynyl Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution 1H and 13C NMR Spectroscopic Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are the primary methods for the initial structural assessment of 4-(1-propynyl)biphenyl.

The ¹H NMR spectrum provides a map of all hydrogen atoms. For 4-(1-propynyl)biphenyl, the spectrum is characterized by distinct signals corresponding to the different types of protons. The methyl protons (–CH₃) of the propynyl (B12738560) group typically appear as a sharp singlet, as they have no adjacent protons to couple with. A vendor-supplied spectrum reports this signal at approximately δ 1.95 ppm. vulcanchem.com The nine protons on the biphenyl (B1667301) ring system resonate in the aromatic region, generally between δ 7.2 and 7.6 ppm, appearing as a complex multiplet due to spin-spin coupling between adjacent protons. vulcanchem.com

The ¹³C NMR spectrum provides information on the carbon skeleton. Since the natural abundance of the ¹³C isotope is low (~1.1%), these spectra are often acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. aip.org For 4-(1-propynyl)biphenyl, the spectrum shows characteristic signals for the aliphatic methyl carbon, the two sp-hybridized alkyne carbons, and the various sp²-hybridized aromatic carbons of the biphenyl framework. The alkyne carbons are found at approximately δ 75.3 and 82.1 ppm, while the aromatic carbons produce a series of signals in the δ 125–140 ppm range. vulcanchem.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 4-(1-Propynyl) Biphenyl in CDCl₃

| Nucleus | Functional Group | Chemical Shift (δ) ppm | Multiplicity |

| ¹H | Propynyl –CH₃ | ~1.95 | Singlet |

| Aromatic –H | ~7.2–7.6 | Multiplet | |

| ¹³C | Propynyl –C H₃ | (Not Reported) | - |

| Alkyne –C ≡C – | ~75.3, ~82.1 | - | |

| Aromatic =C – | ~125–140 | - | |

| Data sourced from vendor information. vulcanchem.com |

Advanced 2D NMR Techniques for Structural Assignment

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are often necessary to unambiguously assign all signals and confirm the precise connectivity of the molecular structure. utdallas.edu Common techniques include COSY, HSQC, and HMBC.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. utdallas.eduresearchgate.net In a COSY spectrum of 4-(1-propynyl)biphenyl, cross-peaks would be observed between the coupled aromatic protons, helping to delineate the spin systems within each of the two phenyl rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. utdallas.edu For 4-(1-propynyl)biphenyl, the HSQC spectrum would show a cross-peak connecting the methyl proton signal (~1.95 ppm) to its corresponding methyl carbon signal. It would also definitively link each aromatic proton signal to its specific carbon signal in the biphenyl rings. utdallas.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons separated by two or three bonds. utdallas.edu This is particularly useful for identifying connections to quaternary (non-protonated) carbons. Key HMBC correlations for 4-(1-propynyl)biphenyl would include:

A correlation from the methyl protons to both of the sp-hybridized alkyne carbons, confirming the structure of the propynyl group.

Correlations from the aromatic protons to adjacent carbons, including the quaternary carbon where the propynyl group is attached and the quaternary carbon involved in the inter-ring bond, thus confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing vital information about molecular weight and elemental composition. mpg.de

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

GC-MS combines two powerful techniques: gas chromatography (GC) for separating components of a mixture and mass spectrometry (MS) for their detection and identification. libretexts.org In the analysis of a synthesized sample of 4-(1-propynyl)biphenyl, the GC component would be used to assess its purity. A pure sample should ideally yield a single, sharp peak in the gas chromatogram at a characteristic retention time. libretexts.org

The mass spectrometer then analyzes the component eluting at that retention time. The resulting mass spectrum serves as a molecular fingerprint. For 4-(1-propynyl)biphenyl (C₁₅H₁₂), the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at an m/z value of 192, corresponding to the nominal molecular weight of the compound. The fragmentation pattern, showing the relative abundances of smaller ions resulting from the breakdown of the molecular ion, provides further structural confirmation.

High-Resolution Mass Spectrometry for Exact Mass Determination

While conventional MS provides integer mass values, high-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio to several decimal places. mpg.deyoutube.com This high level of precision allows for the determination of a compound's exact mass, which is unique to its specific elemental formula. nist.gov

For 4-(1-propynyl)biphenyl, the molecular formula is C₁₅H₁₂. The calculated monoisotopic (exact) mass for this formula is 192.093900383 Da. vscht.cz An experimental HRMS measurement that matches this theoretical value provides unequivocal confirmation of the elemental composition, distinguishing it from any other potential isomers or compounds that might have the same nominal mass of 192.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. libretexts.org The frequencies of these vibrations are characteristic of specific functional groups and bond types, providing complementary structural information to NMR and MS.

For 4-(1-propynyl)bhenyl, key vibrational modes include:

C-H Stretching: The molecule possesses both sp³-hybridized C-H bonds in the methyl group and sp²-hybridized C-H bonds in the aromatic rings. The aromatic C-H stretches typically appear at wavenumbers just above 3000 cm⁻¹ (3000-3100 cm⁻¹), while the aliphatic C-H stretches appear just below 3000 cm⁻¹ (~2850-2960 cm⁻¹). nist.govlibretexts.org

C≡C Stretching: As an internal alkyne, 4-(1-propynyl)biphenyl is expected to show a carbon-carbon triple bond stretching vibration in the range of 2100–2260 cm⁻¹. aip.orgacs.org This absorption is often weak in IR spectroscopy for internal alkynes due to the low polarity of the bond, and can be absent entirely if the molecule is highly symmetrical. mpg.deacs.org

C=C Stretching: The aromatic rings give rise to characteristic carbon-carbon double bond stretching vibrations, typically appearing as a pair of sharp bands in the 1500-1600 cm⁻¹ region. nist.gov

Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending and skeletal vibrations that are unique to the molecule as a whole. nist.gov

Raman spectroscopy can also be a valuable tool. For molecules with a center of symmetry, vibrations that are Raman active may be IR inactive, and vice-versa (the rule of mutual exclusion). Although 4-(1-propynyl)biphenyl is not perfectly symmetrical, the relatively non-polar C≡C bond may produce a more readily observable signal in the Raman spectrum compared to the IR spectrum. libretexts.org

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3100–3000 | Medium to Weak |

| C-H Stretch | Aliphatic (Methyl) | 2960–2850 | Medium to Weak |

| C≡C Stretch | Internal Alkyne | 2260–2100 | Weak to Very Weak |

| C=C Stretch | Aromatic Ring | 1600–1450 | Medium to Strong |

| Data based on general spectroscopic principles. nist.govaip.orgacs.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent biphenyl and propynyl moieties.

The biphenyl framework gives rise to several characteristic peaks. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected to appear in the 1600-1450 cm⁻¹ range. The substitution pattern on the phenyl rings influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can be complex. Out-of-plane C-H bending vibrations, which are particularly sensitive to the substitution pattern, are expected in the 900-675 cm⁻¹ range. For a 4-substituted biphenyl, a strong band in the 850-800 cm⁻¹ region is anticipated due to the para-disubstituted ring.

The 1-propynyl group introduces a distinctive alkyne C≡C stretching vibration. This bond is internal, and its absorption is typically found in the 2260-2190 cm⁻¹ region. The intensity of this peak can vary and is often weaker for internal alkynes compared to terminal ones. The sp³ hybridized C-H bonds of the methyl group will show stretching vibrations just below 3000 cm⁻¹, typically in the 2975-2950 cm⁻¹ and 2885-2860 cm⁻¹ range, corresponding to asymmetric and symmetric stretching, respectively. C-H bending vibrations for the methyl group are expected around 1460 cm⁻¹ and 1380 cm⁻¹.

A summary of the expected IR absorption bands for this compound is provided in the table below.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Aromatic C-H | Stretching | 3100-3000 |

| Methyl C-H | Asymmetric/Symmetric Stretching | 2975-2950 / 2885-2860 |

| Alkyne C≡C | Stretching | 2260-2190 |

| Aromatic C=C | Ring Stretching | 1600-1450 |

| Methyl C-H | Bending | ~1460 and ~1380 |

| Aromatic C-H | Out-of-plane Bending (para-substitution) | 850-800 |

This table is based on established general ranges for the indicated functional groups.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would highlight the vibrations of the biphenyl core and the alkyne linkage.

The most intense bands in the Raman spectrum of biphenyl derivatives are typically associated with the aromatic ring vibrations. researchgate.netresearchgate.net A strong peak around 1600 cm⁻¹ is characteristic of the C=C stretching modes of the benzene (B151609) rings. researchgate.net The inter-ring C-C stretching mode is also Raman active and typically appears around 1280 cm⁻¹. researchgate.netresearchgate.netacs.org The breathing mode of the benzene ring is expected to produce a sharp and intense peak near 1000 cm⁻¹. researchgate.net

The internal C≡C triple bond of the propynyl group, while potentially weak in the IR spectrum, is expected to give a distinct and sharp signal in the Raman spectrum in the range of 2260-2190 cm⁻¹, as the C≡C bond is highly polarizable.

| Functional Group/Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** | Intensity |

| Aromatic C-H Stretching | ~3065 | Medium |

| Alkyne C≡C Stretching | 2260-2190 | Medium-Strong, Sharp |

| Aromatic C=C Ring Stretching | ~1600 | Strong |

| Inter-ring C-C Stretching | ~1280 | Strong |

| Ring Breathing Mode | ~1000 | Strong, Sharp |

This table is based on data for biphenyl and its derivatives. researchgate.netresearchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and excited-state properties of molecules.

UV-Visible Absorption Characteristics

The UV-Visible absorption spectrum of this compound is dominated by π→π* transitions within the conjugated biphenyl system. Biphenyl itself exhibits a strong absorption band (the K-band), attributed to conjugation between the two phenyl rings, around 250 nm. nih.govscipublications.com The position and intensity of this band are sensitive to substitution and the dihedral angle between the phenyl rings.

Substitution on the biphenyl rings can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maximum (λmax). For para-substituted biphenyls, the electronic structure and molecular conformation are not significantly different from biphenyl itself. acs.org The propynyl group is an unsaturated substituent and is expected to engage in conjugation with the biphenyl system, likely causing a slight bathochromic shift of the main absorption band compared to unsubstituted biphenyl. The absorption spectrum is expected to show a strong primary absorption band, and potentially a weaker, fine-structured secondary band at longer wavelengths, which is characteristic of benzenoid systems. nih.gov

| Compound | λmax (nm) | Solvent |

| Biphenyl | ~248 | Cyclohexane |

| This compound (Predicted) | 250-260 | Non-polar solvent |

This table includes experimental data for biphenyl and a predicted range for this compound based on substituent effects. omlc.org

Fluorescence Spectroscopy and Luminescence Properties

Biphenyl and its derivatives are known to be fluorescent. Upon excitation with UV light, this compound is expected to exhibit fluorescence, emitting light at a longer wavelength than it absorbs. The fluorescence of biphenyl in cyclohexane, when excited at 233 nm, shows an emission maximum around 300-320 nm. omlc.org

The introduction of the propynyl group at the 4-position can influence the fluorescence properties. The extended conjugation may lead to a red-shift in the emission spectrum compared to biphenyl. The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, can also be affected by the substituent. Functionalization of biphenyls can modulate their luminescence properties, and in some cases, lead to aggregation-induced emission (AIE) or circularly polarized luminescence in chiral derivatives. acs.orgnih.gov Studies on related functionalized biphenyls have shown that the nature of the substituent plays a crucial role in determining the emission characteristics and efficiency. acs.orgresearchgate.net For 4-(1-propynyl)biphenyl, fluorescence detection with an excitation wavelength of 242 nm and an emission wavelength of 380 nm has been used in analytical studies, suggesting significant emission in this region. nih.gov

| Property | Biphenyl | This compound (Predicted) |

| Excitation λmax (nm) | ~233-248 | ~242-260 |

| Emission λmax (nm) | ~310 | ~320-380 |

| Quantum Yield | 0.18 | Dependent on solvent and aggregation state |

This table is based on experimental data for biphenyl and related compounds. omlc.orgnih.gov

X-ray Diffraction for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov While a specific crystal structure for this compound is not publicly available, analysis of related structures provides a strong basis for predicting its solid-state conformation.

The key structural parameter in biphenyl derivatives is the torsional or dihedral angle between the two phenyl rings. In the solid state, biphenyl itself is planar, but this is an exception due to crystal packing forces. In the gas phase and in solution, it adopts a twisted conformation with a dihedral angle of about 40-45°. acs.org For substituted biphenyls, this angle is a balance between steric hindrance from ortho substituents, which favors a larger twist, and π-conjugation, which favors planarity.

In 4,4'-disubstituted biphenyls, such as 4,4′-diethynylbiphenyl, the dihedral angle can vary significantly even within the same crystal due to packing effects, with reported angles ranging from 24° to 47°. iucr.org A study on a bis-strained alkyne derived from a biphenyl core also showed a significant dihedral angle of nearly 70°. acs.org Given that this compound lacks bulky ortho substituents, a non-planar conformation with a dihedral angle in the range of 20-50° is expected in the solid state, similar to other para-substituted biphenyls. iucr.org The crystal packing will be influenced by weak intermolecular interactions, such as C-H···π interactions.

Theoretical and Computational Investigations of 4 1 Propynyl Biphenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties by solving the Schrödinger equation. nih.gov These methods are broadly categorized into ab initio and density functional approaches, which are instrumental in characterizing molecules such as 4-(1-Propynyl) Biphenyl (B1667301).

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by using the electron density as the fundamental quantity, rather than the complex many-electron wavefunction. wikipedia.orgnih.gov This approach offers a favorable balance between computational cost and accuracy, making it a standard tool for optimizing molecular geometries and exploring electronic properties. wikipedia.org

For 4-(1-Propynyl) Biphenyl, a geometry optimization using a common DFT functional, such as B3LYP, would predict the most stable three-dimensional arrangement of its atoms. nih.gov This process minimizes the total energy of the molecule with respect to the positions of its atomic nuclei to find the equilibrium geometry. pennylane.ai The resulting structure would feature two phenyl rings connected by a single C-C bond and a propynyl (B12738560) group (–C≡C–CH₃) attached at the para-position of one ring. The propynyl group itself is expected to have a linear geometry. The optimization would provide precise data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Predicted Molecular Geometry Parameters for this compound from DFT Calculations This table presents typical values expected from DFT calculations on this compound and its parent compound, biphenyl. Actual values may vary depending on the specific functional and basis set used.

| Parameter | Description | Biphenyl (Typical Value) | This compound (Predicted Value) |

|---|---|---|---|

| Bond Lengths (Å) | |||

| C-C (inter-ring) | Length of the bond connecting the two phenyl rings. | 1.49 Å | ~1.49 Å |

| C-C (aromatic) | Average length of the carbon-carbon bonds within the phenyl rings. | 1.40 Å | ~1.40 Å |

| C≡C (alkyne) | Length of the triple bond in the propynyl group. | N/A | ~1.21 Å |

| C-C (alkyne-ring) | Length of the bond connecting the alkyne to the phenyl ring. | N/A | ~1.43 Å |

| Angles (°) | |||

| C-C-C (inter-ring) | Angle involving the inter-ring bond and adjacent ring carbons. | 120° | ~120° |

| C-C≡C (alkyne) | Angle defining the linear geometry of the alkyne group. | N/A | ~180° |

| Dihedral Angle (°) | |||

| Phenyl-Phenyl | The twist angle between the planes of the two phenyl rings. | ~44° | ~42-45° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. nih.gov

While DFT is often sufficient for geometry optimization, high-accuracy ab initio methods are frequently employed to calculate properties like rotational energy barriers, reaction energies, and non-covalent interaction strengths with greater precision. For this compound, these methods could be used to obtain a benchmark value for the rotational barrier of the biphenyl linkage, providing a highly reliable reference point to assess the performance of various DFT functionals.

Biphenyl and its derivatives are not planar in the gas phase due to steric hindrance between the ortho-hydrogen atoms on the adjacent rings. libretexts.orgresearchgate.net The molecule adopts a twisted conformation with a dihedral angle of approximately 42-45° between the planes of the two rings. libretexts.orgcolostate.edu This twisting represents a compromise between two opposing effects: π-conjugation, which favors a planar (0°) conformation, and steric repulsion, which is minimized at a perpendicular (90°) conformation.

The substitution of a propynyl group at the para-position is not expected to significantly alter the fundamental conformational landscape of the biphenyl core. Since the substituent is distant from the sterically crowded ortho-positions, the equilibrium dihedral angle should remain similar to that of unsubstituted biphenyl. libretexts.orgnih.gov

The energy required to rotate around the central C-C bond is known as the rotational barrier. There are two key barriers in biphenyl: one at the planar (0°) conformation and a second, slightly higher barrier at the perpendicular (90°) conformation. comporgchem.com Computational methods can accurately model the potential energy surface for this rotation.

Table 2: Calculated Rotational Barriers for the Biphenyl Linkage Data for biphenyl is based on high-level computational studies. Values for this compound are predicted based on the minor electronic influence of a para-substituent.

| Conformation (Dihedral Angle) | Biphenyl (Calculated Barrier) | This compound (Predicted Barrier) | Energetic Description |

|---|---|---|---|

| ~44° | 0.0 kcal/mol | 0.0 kcal/mol | Ground state (energy minimum) |

| 0° (Planar) | ~1.4 - 1.9 kcal/mol comporgchem.com | ~1.5 - 2.0 kcal/mol | Rotational transition state (energy maximum) |

| 90° (Perpendicular) | ~1.6 - 2.1 kcal/mol comporgchem.com | ~1.7 - 2.2 kcal/mol | Rotational transition state (energy maximum) |

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that are spread across the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they are the frontier orbitals that primarily determine a molecule's electronic behavior and reactivity. wikipedia.org

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap. wikipedia.org This gap is a critical parameter, as it corresponds to the lowest energy electronic excitation possible for a molecule. schrodinger.comlibretexts.org A smaller gap generally implies that the molecule can be more easily excited, which often corresponds to the absorption of light at longer wavelengths (lower energy). libretexts.org

In this compound, the π-system of the propynyl group is conjugated with the π-system of the biphenyl core. This extended conjugation is expected to raise the energy of the HOMO and lower the energy of the LUMO compared to unsubstituted biphenyl. umich.edu Consequently, the HOMO-LUMO gap of this compound is predicted to be smaller than that of biphenyl. This change would result in a bathochromic (red) shift in its UV-visible absorption spectrum. wikipedia.org

Table 3: Predicted Frontier Molecular Orbital Energies This table shows representative energy values calculated with DFT for biphenyl and predicted values for this compound, illustrating the effect of conjugation.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Biphenyl | ~ -6.2 eV | ~ -0.6 eV | ~ 5.6 eV |

| This compound | ~ -5.9 eV | ~ -0.9 eV | ~ 5.0 eV |

Note: The absorption of a photon with energy matching the HOMO-LUMO gap promotes an electron from the HOMO to the LUMO, a process known as a π → π transition.* libretexts.orgwikipedia.org

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

Computed NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy is sensitive to the chemical environment of atomic nuclei. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with reasonable accuracy. The predicted spectrum would show distinct signals for the aromatic protons, with complex splitting patterns characteristic of a para-substituted biphenyl system, and a sharp singlet for the methyl (–CH₃) protons of the propynyl group. Similarly, the ¹³C spectrum would show unique signals for the quaternary carbons of the alkyne, the methyl carbon, and the twelve distinct aromatic carbons.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard DFT calculations and typical shifts for similar structural motifs.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Propynyl -CH₃ | ~2.1 | ~5 |

| Propynyl C≡C | N/A | ~80-90 |

| Aromatic C-H | ~7.3 - 7.8 | ~127 - 133 |

| Aromatic Quaternary C | N/A | ~122, ~139, ~141 |

Computed IR Spectra: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. Computational frequency calculations can predict the positions and relative intensities of absorption bands in the IR spectrum. For this compound, key predicted vibrational modes would include:

C≡C Stretch: A characteristic, sharp absorption band for the alkyne triple bond, expected around 2240 cm⁻¹.

Aromatic C-H Stretch: Bands typically appearing above 3000 cm⁻¹.

Aromatic C=C Stretch: A series of bands in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretch: Bands from the methyl group, expected just below 3000 cm⁻¹.

These computed spectra serve as a powerful complement to experimental data, aiding in spectral assignment and structural confirmation.

Molecular Modeling and Dynamics

Theoretical and computational chemistry provide powerful tools to investigate the behavior of molecules at an atomic level. For this compound, molecular modeling and dynamics simulations can offer profound insights into its interactions, assembly, and reactivity. These in silico approaches allow researchers to predict and rationalize the compound's behavior, guiding further experimental work.

Molecular Docking for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scivisionpub.com This method is particularly valuable in drug discovery and materials science for understanding the binding patterns of small molecules with larger macromolecules, such as proteins. scivisionpub.com While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to predict its potential interactions with various biological targets.

In a hypothetical molecular docking study, the three-dimensional structure of this compound would be docked into the binding site of a target protein. The biphenyl moiety is a common scaffold in pharmacologically active compounds, known to engage in various biological activities. scivisionpub.com The propynyl group introduces a rigid, linear extension with π-electron density, which could participate in specific interactions such as π-π stacking or hydrophobic interactions within a protein's active site.

The process would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and energetically minimized. The target protein's structure, typically obtained from the Protein Data Bank, would be prepared by adding hydrogen atoms and removing water molecules.

Docking Simulation: Using software like AutoDock Vina, the ligand would be placed in the defined binding site of the receptor, and various conformations and orientations would be sampled. scivisionpub.com

Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions between the ligand and the protein's amino acid residues would be analyzed to understand the binding mode.

For instance, docking this compound against an enzyme like cyclooxygenase (COX), a common target for anti-inflammatory drugs containing a biphenyl core, could reveal key interactions. The biphenyl rings might fit into a hydrophobic pocket, while the propynyl group could extend towards other residues, potentially influencing selectivity for different COX isoenzymes.

Table 1: Hypothetical Molecular Docking Results of this compound with a Generic Protein Target

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | Indicates a strong theoretical binding interaction. |

| Interacting Residues | Tyr123, Phe205, Arg345 | Suggests involvement of aromatic and charged amino acids. |

This table is illustrative and based on general principles of molecular docking, not on published experimental data for this specific compound.

Simulations of Supramolecular Assembly and Host-Guest Interactions

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules. Computational simulations are instrumental in understanding the non-covalent interactions that govern the formation of these complex assemblies. mdpi.com For this compound, simulations could explore its potential to form self-assembled structures or to act as a guest in host-guest complexes.

Supramolecular Assembly: The planar nature of the biphenyl rings and the linear propynyl group could facilitate ordered packing through π-π stacking and van der Waals forces. Molecular dynamics (MD) simulations could be employed to simulate the behavior of multiple this compound molecules in a solvent over time. These simulations could predict whether the molecules aggregate and, if so, the structure and stability of the resulting assemblies. Such studies are crucial for designing new materials with specific electronic or optical properties.

Host-Guest Interactions: The elongated and relatively rigid structure of this compound makes it a candidate for encapsulation within host molecules like cyclodextrins, cucurbiturils, or specifically designed molecular clefts. nih.govresearchgate.net Computational methods can predict the feasibility and strength of these interactions.

A typical computational workflow for studying host-guest interactions would involve:

Building the initial host-guest complex.

Performing geometry optimization to find the most stable arrangement.

Calculating the binding free energy to quantify the strength of the interaction.

These calculations can reveal the key driving forces for complexation, such as hydrophobic effects or hydrogen bonding (if applicable with a modified host). nih.gov Understanding these interactions is vital for applications like drug delivery, sensing, and catalysis.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and selectivity of molecules in chemical reactions. researchgate.net By calculating the electronic structure of this compound, we can gain insights into its chemical behavior.

The reactivity of this compound is determined by the interplay of the aromatic biphenyl system and the propynyl substituent. DFT calculations can be used to determine several key descriptors of reactivity:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of these orbitals can indicate the most likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is likely to be distributed over the π-system of the biphenyl rings and the propynyl group, suggesting these are the regions susceptible to electrophilic attack. The LUMO would also be located on the aromatic system.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. In this compound, the π-clouds of the aromatic rings and the alkyne would be regions of negative potential.

Fukui Functions: These functions provide a more quantitative measure of the local reactivity at different atomic sites within the molecule, helping to predict the regioselectivity of reactions.

By modeling the potential energy surfaces of possible reaction pathways, computational methods can also predict the selectivity of chemical transformations. For example, in an addition reaction to the propynyl group, calculations could determine whether the addition is more likely to occur at the terminal or internal carbon atom. Similarly, for electrophilic aromatic substitution on the biphenyl rings, DFT can predict the most favorable position of attack (ortho, meta, or para to the propynyl group). A study on the reaction of phenyl radicals with propyne (B1212725) has shown the utility of DFT in characterizing the potential energy surface for such reactions. researchgate.net

Table 2: Predicted Reactivity Descriptors for this compound from Conceptual DFT

| Reactivity Descriptor | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively High | Susceptible to electrophilic attack on the π-system. |

| LUMO Energy | Relatively Low | Can accept electrons in certain reactions. |

| HOMO-LUMO Gap | Moderate | Indicates kinetic stability. |

This table is based on theoretical predictions derived from the general principles of DFT applied to the structure of this compound.

Structure Reactivity and Structure Property Relationships of 4 1 Propynyl Biphenyl

Electronic and Steric Effects of the Propynyl (B12738560) Substituent on Biphenyl (B1667301) Core Reactivity

The introduction of a 1-propynyl group at the 4-position of the biphenyl core significantly influences its chemical reactivity through a combination of electronic and steric effects. The propynyl group is generally considered to be electron-withdrawing, which alters the electron density distribution across the biphenyl system. vulcanchem.com This electronic influence can either activate or deactivate the aromatic rings towards certain reactions.

The triple bond of the propynyl group introduces sp-hybridized carbons, creating a linear geometry that enhances the molecule's rigidity. vulcanchem.com While the propynyl group itself is linear, the methyl group at its terminus can exert steric effects, influencing the approach of reagents. Steric hindrance can be a determining factor in the regioselectivity of reactions, potentially favoring substitution at less crowded positions. numberanalytics.comdalalinstitute.com For instance, in electrophilic aromatic substitution reactions, the interplay between the electron-withdrawing nature of the propynyl group and steric factors will dictate the position of attack on the biphenyl rings. libretexts.org

The reactivity of the biphenyl core is also affected by the ability of the propynyl group to participate in conjugation. The π-system of the triple bond can extend the conjugation of the biphenyl rings, which can stabilize reaction intermediates. This extended conjugation can influence the rates of reactions such as nitration and sulfonation. For example, nitration tends to occur at the meta position relative to the deactivating propynyl group, while sulfonation may require harsh conditions due to this deactivation. vulcanchem.com

Influence of Substituent Position and Nature on Aromaticity and Stability

The position of the propynyl group at the 4-position (para) allows for maximum electronic communication between the substituent and the biphenyl π-system without introducing significant steric hindrance that would force the rings out of planarity. Substituents at the ortho positions, in contrast, can cause significant steric repulsion, leading to a larger dihedral angle between the phenyl rings and a subsequent decrease in aromatic stabilization. numberanalytics.com

Mechanistic Studies of Biochemical Interactions (e.g., Cytochrome P450 Enzyme Inhibition Mechanisms)

4-(1-Propynyl)biphenyl has been identified as a mechanism-based inhibitor of certain cytochrome P450 (P450) enzymes, particularly those in the CYP1A and CYP1B families. acs.orgnih.govnih.govacs.org Mechanism-based inhibition, also known as suicide inhibition, involves the enzymatic conversion of the inhibitor into a reactive intermediate that then irreversibly inactivates the enzyme. nih.gov

Studies have shown that 4-(1-propynyl)biphenyl inactivates P450 1A2 in human liver microsomes in an NADPH-dependent manner. acs.orgnih.gov The proposed mechanism for this inactivation involves the oxidation of the propynyl group by the P450 enzyme. This leads to the formation of a highly reactive intermediate, suggested to be a methylaryl ketene, through a 1,2-methyl rearrangement. acs.orgnih.gov This reactive species can then covalently bind to the enzyme, leading to its irreversible inactivation. nih.gov Interestingly, this inactivation by 4-(1-propynyl)biphenyl and other aryl acetylenes often occurs without the destruction of the P450 heme group. acs.orgnih.gov

The methyl group on the propynyl substituent plays a crucial role. Replacing the terminal hydrogen of an ethynyl (B1212043) group with a methyl group to form a propynyl group has been shown to enhance the inhibition of P450 1A enzymes and can convert a reversible inhibitor into a suicide inhibitor. acs.orgnih.govmdpi.com This highlights the importance of the specific structure of the substituent in determining the nature and potency of the biochemical interaction.

Table 1: Inhibition of Cytochrome P450 Enzymes by 4-(1-Propynyl)biphenyl

| Enzyme | Organism/System | Inhibition Type | Kinetic Parameters | Reference |

| P450 1A2 | Human Liver Microsomes | Mechanism-based | kinact = 0.23 min-1, KI = 2.3 µM | acs.orgnih.gov |

| P450 1A2 | Recombinant Human | Mechanism-based | kinact = 0.24 min-1, KI = 4.3 µM | acs.orgnih.gov |

| P450 1A1 | Recombinant Human | Mechanism-based | - | acs.org |

| P450 1B1 | Recombinant Human | Mechanism-based | - | nih.govacs.org |

Correlation of Molecular Architecture with Photophysical Properties

The molecular architecture of 4-(1-propynyl)biphenyl is directly correlated with its photophysical properties, such as its UV-Vis absorption and fluorescence. The biphenyl core is a well-known chromophore, and the introduction of the propynyl substituent modifies its electronic and, consequently, its photophysical characteristics.

The extended conjugation provided by the propynyl group's π-system leads to a reduction in the HOMO-LUMO gap compared to unsubstituted biphenyl. vulcanchem.com This results in a bathochromic (red) shift in the UV-Vis absorption spectrum, with expected λmax values in the range of 260–280 nm, corresponding to π→π* transitions. vulcanchem.com The specific absorption and emission wavelengths can be influenced by the solvent polarity, a phenomenon known as solvatochromism. acs.orgrsc.org

The rigidity of the 4-(1-propynyl)biphenyl structure, enhanced by the linear alkyne, can lead to a higher fluorescence quantum yield compared to more flexible analogues. rsc.org The planarity of the biphenyl rings is crucial for efficient π-electron delocalization and, therefore, for its photophysical properties. Any steric hindrance that would cause the rings to twist out of planarity would likely result in a decrease in fluorescence intensity and a blue shift in the emission spectrum.

Stereochemical Control and Chirality in Derivatized Systems

While 4-(1-propynyl)biphenyl itself is not chiral, the introduction of substituents onto the biphenyl core or the propynyl group can lead to the formation of chiral derivatives. A key aspect of stereochemistry in biphenyl systems is atropisomerism, which arises from restricted rotation around the single bond connecting the two phenyl rings. slideshare.net For atropisomerism to occur, there must be sufficiently bulky substituents at the ortho positions of both rings to hinder free rotation.

In the case of 4-(1-propynyl)biphenyl, derivatization at the ortho positions could lead to stable atropisomers. The stereochemical outcome of reactions involving the synthesis of such derivatives can often be controlled by the choice of reagents and reaction conditions. acs.orgmdpi.com For example, the use of chiral catalysts or auxiliaries can lead to the selective formation of one enantiomer over the other.

Furthermore, reactions at the propynyl group can also introduce chirality. For instance, addition reactions across the triple bond could generate new stereocenters. The stereochemical control of these reactions is a significant area of research in organic synthesis, with implications for the development of new materials and pharmaceuticals. smolecule.com

Advanced Research Applications of 4 1 Propynyl Biphenyl in Materials Science and Supramolecular Chemistry

Development of Organic Electronic Materials

The conjugated π-system of the biphenyl (B1667301) core in 4-(1-propynyl) biphenyl provides the fundamental electronic properties necessary for its use in organic electronic devices. The propynyl (B12738560) group can further extend this conjugation and influence the molecular packing in the solid state, which is a critical factor for charge transport.

Organic Semiconductors

Biphenyl derivatives are widely recognized for their utility as organic semiconductors due to their inherent rigidity and propensity for π-π stacking, which facilitates intermolecular charge transport. While specific charge mobility and conductivity data for this compound are not extensively documented in publicly available literature, the electronic properties can be inferred from closely related compounds such as 4-ethynylbiphenyl. The presence of the alkyne functionality is expected to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, the polymer of a related compound, poly(4-ethynylbiphenyl), has reported HOMO and LUMO levels of 5.43 eV and 2.72 eV, respectively, with a corresponding band gap of 2.71 eV. These values are within the range suitable for use in organic field-effect transistors (OFETs) and other semiconductor applications.

Illustrative Electronic Properties of Alkynylbiphenyl-based Materials

| Property | Poly(4-ethynylbiphenyl) |

|---|---|

| HOMO Level | 5.43 eV |

| LUMO Level | 2.72 eV |

| Band Gap | 2.71 eV |

Note: This data is for a closely related polymer and serves as an estimation for the potential properties of materials derived from this compound.

Components in Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), biphenyl derivatives are often employed as host materials in the emissive layer or as components in charge-transporting layers. Their wide bandgap allows for efficient energy transfer to guest emitter molecules. The propynyl substituent in this compound can be utilized to tune the electronic properties and to potentially enhance the performance and stability of OLED devices. For instance, the photoluminescence spectrum of poly(4-ethynylbiphenyl) shows a maximum peak at 474 nm, which corresponds to the sky-blue region of the visible spectrum organic-chemistry.org. This suggests that polymers derived from this compound could be developed as blue-emitting materials, which are highly sought after in display technologies.

Liquid Crystal Technologies and Optoelectronic Devices

Expected Influence of the Propynyl Group on Liquid Crystal Properties

| Molecular Feature | Expected Effect on Liquid Crystalline Behavior |

|---|---|

| Rigid Biphenyl Core | Promotes mesophase formation. |

| Linear Propynyl Group | Increases molecular aspect ratio, potentially stabilizing nematic or smectic phases. |

| Terminal Position | Can influence intermolecular interactions and packing, affecting transition temperatures. |

Note: These are general trends observed in liquid crystals containing similar structural motifs.

Polymer Chemistry and Functional Material Design

The terminal alkyne of the propynyl group in this compound serves as a versatile functional group for polymerization and cross-linking reactions, enabling the synthesis of advanced functional materials.

Monomeric Units for Polymerization Reactions

The carbon-carbon triple bond in this compound makes it a suitable monomer for various polymerization techniques. Notably, the polymerization of the closely related 4-ethynylbiphenyl has been successfully achieved using transition metal catalysts, resulting in a conjugated polymer with a polyacetylene backbone and biphenyl side groups organic-chemistry.org. It is highly probable that this compound can undergo similar polymerization reactions to yield polymers with interesting optical and electronic properties. The synthesis of such polymers could be achieved through methods like those used for poly(4-ethynylbiphenyl), which has been shown to be soluble in common organic solvents, facilitating its processing for device fabrication organic-chemistry.org.

Cross-linking Agents in Polymer Networks

The propargyl group (a group containing a carbon-carbon triple bond adjacent to a methylene group) is known to undergo thermal cross-linking reactions. Aromatic compounds containing propargyloxy groups have been shown to form networked structures upon heating. This suggests that this compound could be incorporated into polymer structures as a pendant group or used as an additive to induce cross-linking. This process can enhance the thermal stability and mechanical properties of the resulting polymer network. The cross-linking of biphenyl-containing monomers has been demonstrated to create polymers with unique network properties nih.gov. The propynyl group in this compound offers a reactive site for such cross-linking, potentially leading to the development of robust thermosetting resins for applications in microelectronics and aerospace.

Supramolecular Assembly and Host-Guest Systems

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures from smaller molecular components. The rigid, linear nature of the this compound moiety makes it an excellent candidate for incorporation into such assemblies, where it can influence the geometry, stability, and function of the final supramolecular entity.

Coordination cages and capsules are self-assembled, hollow structures formed through the coordination of metal ions with organic ligands. These nanocontainers can encapsulate guest molecules, acting as miniature reaction flasks or protecting sensitive compounds. While this compound itself has not been extensively documented as a primary structural ligand in cage formation, its derivatives have been shown to play a crucial role as guest molecules within these systems.

A notable example involves the encapsulation of 4,4'-bis(1-propynyl)biphenyl within a Pd-pyridyl coordination capsule. In this host-guest system, the coordination capsule provides an isolated nanospace that accommodates the linear bis(1-propynyl)biphenyl derivative. The encapsulation is driven by favorable interactions between the guest and the interior of the host cavity, demonstrating the ability of these cages to selectively bind specific molecular shapes. This research highlights how the dimensions and electronic properties of the biphenylalkyne structure are complementary to the internal environment of the self-assembled host.

Table 1: Guest Encapsulation in Coordination Capsules

| Host System | Guest Molecule | Key Observation |

|---|

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from molecular building blocks linked by strong coordination or covalent bonds, respectively. The properties of these materials, such as pore size, surface area, and chemical functionality, can be precisely tuned by choosing appropriate organic linkers.

Chirality, or "handedness," is a fundamental property in chemistry and biology. Supramolecular chirality refers to the generation of a chiral arrangement from achiral or prochiral components through non-covalent interactions. Research has shown that derivatives of this compound can be instrumental in inducing chirality in supramolecular systems.

In a key study, prochiral 2,2'-bis(alkoxycarbonyl)-4,4'-bis(1-propynyl)biphenyls were encapsulated within a chiral coordination capsule. The confinement within the chiral nanospace of the host capsule forces the flexible biphenyl guest to adopt a specific twisted conformation. This diastereomeric encapsulation asymmetrically suppresses the rotation around the biphenyl's central axis, thereby inducing a preferred helical twist (supramolecular chirality) in the guest molecule. acs.org This process demonstrates a sophisticated mechanism of chirality transfer from a chiral host to a prochiral guest, where the biphenylalkyne scaffold is essential for the effect. The ability of biphenylacetylene derivatives to participate in chiral induction and amplification is a significant area of research, with applications in enantioselective recognition and catalysis. acs.orgtue.nl

Photoredox Catalysis and Photoinitiating Systems

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, using light to drive chemical reactions under mild conditions. youtube.com This process typically involves a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to activate substrates.

While direct applications of this compound in this field are not yet broadly reported, the closely related compound 4-ethynyl-1,1'-biphenyl has been utilized in visible-light-promoted radical alkyne insertion reactions. nbinno.com This reaction is instrumental in the synthesis of complex coumarin derivatives. nbinno.com The ethynyl (B1212043) group's reactivity under photocatalytic conditions suggests that the propynyl group in this compound would exhibit similar reactivity, participating in radical-mediated transformations. Such alkynylarenes can be involved in photocatalytic cycles where they are transformed into valuable products without the need for harsh reagents or conditions. organic-chemistry.org The biphenyl moiety can also influence the photophysical properties of the molecule, potentially modulating its absorption and emission characteristics in photoredox systems. mdpi.commdpi.comresearchgate.net

Advanced Building Blocks for Complex Organic Synthesis

The true utility of a chemical compound is often demonstrated by its role as a versatile building block for the synthesis of more complex and functional molecules. This compound, and its close analog 4-ethynylbiphenyl, serve as fundamental intermediates in the construction of pharmaceuticals, functional materials, and complex organic architectures. nbinno.comarabjchem.orgorganic-chemistry.orgnih.govrsc.orgmdpi.com

The terminal alkyne group is particularly valuable, as it can undergo a wide range of chemical transformations. masterorganicchemistry.comyoutube.commasterorganicchemistry.comyoutube.comyoutube.com One of the most powerful reactions for this class of compounds is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.orgwikipedia.orgresearchgate.netyoutube.com This reaction allows for the direct connection of the this compound unit to other aromatic systems, providing a straightforward route to extended π-conjugated molecules. These larger molecules are of significant interest for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), where the biphenyl core contributes to thermal stability and charge-transport properties. nbinno.com

Table 2: Key Synthetic Transformations of Alkynylbiphenyls

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu co-catalyst, Base | Extended π-conjugated systems | C-C bond formation for materials and pharmaceutical synthesis. libretexts.orgorganic-chemistry.orgwikipedia.org |

| Click Chemistry | Azide-containing compound | 1,2,3-Triazole derivatives | Regioselective synthesis of complex heterocyclic molecules. rsc.org |

| Visible-Light Radical Insertion | Radical Precursor, Photocatalyst | Complex heterocyclic systems (e.g., Coumarins) | Mild, efficient C-C bond formation for advanced synthesis. nbinno.com |

| Alkynylation Reactions | Indoles, Carbazoles | Alkynylated heterocycles | Direct functionalization of important N-heterocyclic scaffolds. nbinno.com |

The versatility of this compound as a synthetic intermediate ensures its continued importance in the development of novel functional molecules and materials, bridging the gap between fundamental organic synthesis and advanced technological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.